molecular formula C7H15NO B3332917 1,6-Dimethyl-3-piperidinol CAS No. 930779-09-2

1,6-Dimethyl-3-piperidinol

Cat. No.: B3332917
CAS No.: 930779-09-2
M. Wt: 129.2 g/mol
InChI Key: XINHGUGIHCODEP-UHFFFAOYSA-N
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Description

1,6-Dimethyl-3-piperidinol is a piperidine derivative characterized by methyl substituents at the 1- and 6-positions and a hydroxyl group at the 3-position of the heterocyclic ring. Its molecular formula is C₇H₁₅NO, with a molecular weight of 129.20 g/mol.

Properties

IUPAC Name

1,6-dimethylpiperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6-3-4-7(9)5-8(6)2/h6-7,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINHGUGIHCODEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Dimethyl-3-piperidinol can be synthesized through several methods. One common approach involves the hydrogenation of pyridine derivatives. The process typically uses a catalyst such as molybdenum disulfide under high pressure and temperature conditions . Another method includes the cyclization of appropriate precursors in the presence of a base or acid catalyst .

Industrial Production Methods: Industrial production of 1,6-Dimethyl-3-piperidinol often involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions: 1,6-Dimethyl-3-piperidinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-3-piperidinol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analog: 1,6-Dimethyl-3-piperidinone

The ketone analog, 1,6-dimethyl-3-piperidinone, differs by replacing the hydroxyl group with a carbonyl oxygen. Key contrasts include:

Property 1,6-Dimethyl-3-piperidinol 1,6-Dimethyl-3-piperidinone
Functional Group Hydroxyl (-OH) Ketone (C=O)
Molecular Weight 129.20 g/mol 127.18 g/mol
Polarity Higher (due to -OH) Moderate
Hydrogen Bonding Donor and acceptor Acceptor only

Positional Isomers: 2,6-Dimethyl-3-piperidinol and 4-Methyl-3-piperidinol

Positional isomerism significantly alters steric and electronic properties:

  • 4-Methyl-3-piperidinol: A single methyl group at position 4 may enhance lipophilicity compared to 1,6-dimethyl substitution.

No direct data on these isomers are provided in the evidence, but such structural variations are known to influence bioavailability and metabolic stability in drug candidates .

Piperidine Derivatives in Pharmaceuticals

highlights piperazine and pyrimidine derivatives (e.g., Hydroxythioacetildenafil) as phosphodiesterase (PDE) inhibitors. Unlike bulkier derivatives (e.g., 2-[(1-benzyl-4-piperidyl)methylene]-5,6-dimethoxyindan-1-one in ), 1,6-dimethyl-3-piperidinol’s compact structure may favor penetration into CNS targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6-Dimethyl-3-piperidinol
Reactant of Route 2
Reactant of Route 2
1,6-Dimethyl-3-piperidinol

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